![molecular formula C13H10N2O2 B11880968 5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- CAS No. 29542-38-9](/img/structure/B11880968.png)
5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-methylchromeno[3,4-c]pyridin-5-one is a heterocyclic compound with the molecular formula C13H10N2O2. It is known for its unique structure, which combines elements of chromene and pyridine, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methylchromeno[3,4-c]pyridin-5-one typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol. This reaction is carried out in an autoclave at elevated temperatures . The process involves several steps, including the preparation of intermediates and the final cyclization to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methylchromeno[3,4-c]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Scientific Research Applications
Bronchodilator Activity
One of the most notable applications of 5H- Benzopyrano[3,4-c]pyridin-5-one derivatives is their potential as orally active anticholinergic bronchodilators . Research has demonstrated that compounds derived from this structure can inhibit bronchoconstriction induced by methacholine and pilocarpine in animal models, such as guinea pigs and dogs. The study found that the potency of these compounds was influenced by steric factors surrounding the terminal amine function of the side chain. For instance, the addition of a methyl group adjacent to the terminal amine often enhanced both potency and pulmonary selectivity .
Hydrogen Bonding Studies
The interaction of 4-amino-5H-benzopyrano[3,4-c]pyridin-5-one with alcohols has been extensively studied to understand its hydrogen bonding capabilities. Experimental data indicate that a significant hydrogen bond forms between the nitrogen atom of the benzopyranopyridine ring and hydroxyl groups in alcohols like methanol and ethanol. This interaction is crucial for understanding the compound's solubility and reactivity in biological systems .
Pharmacokinetics and Selectivity
The pharmacokinetic properties of 5H- Benzopyrano[3,4-c]pyridin-5-one derivatives have been evaluated to determine their efficacy as therapeutic agents. The relationship between molecular structure and pharmacological activity has been a focal point of research, leading to the identification of compounds with improved selectivity for pulmonary applications over systemic effects .
Synthesis Techniques
Various synthetic methodologies have been developed to create 5H-benzopyrano[3,4-c]pyridin-5-one derivatives. One approach involves the reaction of 1-aryl-3-(2-hydroxyphenyl)-2-propen-1-ones with specific reagents to yield the desired benzopyrano-pyridine structures. These synthetic strategies are critical for producing compounds with tailored properties for specific applications .
Potential in Material Development
The unique structural properties of 5H- Benzopyrano[3,4-c]pyridin-5-one derivatives suggest potential applications in material sciences, particularly in developing organic materials for electronic devices or sensors due to their electronic properties and stability under various conditions.
Case Study: Clinical Trials
A notable compound from this class, designated CI-923, has progressed to clinical trials as a bronchodilator. This highlights the translational potential of 5H-benzopyrano[3,4-c]pyridin-5-one derivatives from laboratory research to practical therapeutic use .
Mechanism of Action
The mechanism of action of 4-amino-2-methylchromeno[3,4-c]pyridin-5-one involves its interaction with various molecular targets. It can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect processes such as phosphorylation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one: Similar structure but with a different substitution pattern.
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone: Another compound with a pyridine core but different functional groups.
Uniqueness
4-amino-2-methylchromeno[3,4-c]pyridin-5-one stands out due to its unique combination of chromene and pyridine structures, which imparts distinct chemical and biological properties.
Biological Activity
5H-Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- is a heterocyclic compound with significant biological activity due to its unique structural features. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of approximately 226.23 g/mol. Its structure includes a fused benzopyran and pyridine ring system, characterized by an amino group at the 4-position and a methyl group at the 2-position. These functional groups play crucial roles in its biological interactions and reactivity.
Biological Activities
1. Antioxidant Activity
Research indicates that 5H-Benzopyrano[3,4-c]pyridin-5-one exhibits notable antioxidant properties. The presence of the amino group enhances its ability to scavenge free radicals, potentially contributing to protective effects against oxidative stress-related diseases.
2. Antimicrobial Properties
Studies have shown that this compound demonstrates antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases like Alzheimer's. It may inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thus enhancing cholinergic signaling.
The biological activity of 5H-Benzopyrano[3,4-c]pyridin-5-one is influenced by its ability to form hydrogen bonds with various biological targets. Research has demonstrated that it can form stable complexes with alcohols and other substrates, which may enhance its reactivity and binding affinity to enzymes or receptors involved in disease processes .
Synthesis Methods
Several synthetic approaches have been developed for producing 5H-Benzopyrano[3,4-c]pyridin-5-one, including:
- Condensation Reactions: Utilizing appropriate precursors under acidic or basic conditions.
- Cyclization Techniques: Employing cyclization reactions involving heterocyclic compounds to form the desired structure.
Comparative Analysis
The following table summarizes some compounds structurally related to 5H-Benzopyrano[3,4-c]pyridin-5-one along with their unique attributes:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
5H-Benzopyrano[3,4-c]pyridin-5-one | Lacks amino group | Potentially less reactive |
4-Aminoquinoline | Contains an amino group | Known for antimalarial activity |
Chromone Derivatives | Similar fused ring structure | Varied biological activities |
Case Studies
- Neuroprotective Studies: A study evaluated the effects of 5H-Benzopyrano[3,4-c]pyridin-5-one on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and enhanced cell viability compared to control groups .
- Antimicrobial Testing: In vitro assays demonstrated that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating bacterial infections .
Properties
CAS No. |
29542-38-9 |
---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-amino-2-methylchromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C13H10N2O2/c1-7-6-9-8-4-2-3-5-10(8)17-13(16)11(9)12(14)15-7/h2-6H,1H3,(H2,14,15) |
InChI Key |
IBYKUFVAOHGLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)N)C(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.